1,2,3,4,6,7,8,9-Octachlorodibenzofuran
Overview
Description
1,2,3,4,6,7,8,9-Octachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their persistence in the environment and potential health impacts. This compound is characterized by the presence of eight chlorine atoms attached to the dibenzofuran structure, making it highly chlorinated and stable .
Mechanism of Action
Target of Action
Octachlorodibenzofuran (OCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family It’s known that pcdfs, including ocdf, are environmental pollutants that can have various harmful health and environmental effects .
Mode of Action
It’s suggested that the chlorination of less chlorinated pcdfs might be an important pathway in the formation of higher chlorinated furans, such as ocdf . This suggests that OCDF might interact with its targets through a chlorination mechanism.
Biochemical Pathways
It’s known that pcdfs can be formed by pyrolysis or incineration at temperatures below 1200 °c of chlorine-containing products, such as pvc, pcbs, and other organochlorides . This suggests that OCDF might affect biochemical pathways related to these processes.
Pharmacokinetics
Given its molecular weight of 443752 , it can be inferred that OCDF might have significant bioavailability and could potentially accumulate in the body over time.
Result of Action
It’s known that pcdfs, including ocdf, are environmental pollutants that can have various harmful health and environmental effects . Therefore, the action of OCDF might result in adverse health effects and environmental pollution.
Action Environment
The action of OCDF can be influenced by various environmental factors. For instance, PCDFs, including OCDF, can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products . Therefore, the presence of such products and the temperature of the environment can influence the formation and action of OCDF. Furthermore, it’s suggested that fly ash promotes the formation of PCDFs, including OCDF . Therefore, the presence of fly ash in the environment can also influence the action of OCDF.
Biochemical Analysis
Biochemical Properties
Studies have shown that it can be degraded by certain bacterial communities . The exact enzymes, proteins, and other biomolecules that interact with Octachlorodibenzofuran are not yet fully identified .
Cellular Effects
Given its structural similarity to other polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs), it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be resistant to microbial degradation, suggesting that it may interact with biomolecules in a way that prevents their normal function .
Temporal Effects in Laboratory Settings
It is known to be highly stable and resistant to degradation .
Dosage Effects in Animal Models
Given its high degree of chlorination, it is likely to have toxic or adverse effects at high doses .
Metabolic Pathways
It is known to be resistant to degradation, suggesting that it may interact with enzymes or cofactors in a way that prevents their normal function .
Transport and Distribution
Given its lipophilic nature, it may accumulate in fatty tissues .
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas of the cell .
Preparation Methods
1,2,3,4,6,7,8,9-Octachlorodibenzofuran is not typically produced intentionally but rather as a byproduct of industrial processes involving chlorinated compounds. It can be formed during the combustion of organic materials containing chlorine, such as in waste incineration . The compound can also be synthesized in the laboratory through specific chlorination reactions of dibenzofuran under controlled conditions .
Chemical Reactions Analysis
1,2,3,4,6,7,8,9-Octachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products, potentially breaking down the compound into less harmful substances.
Reduction: Under reductive conditions, the chlorine atoms can be removed, leading to the formation of less chlorinated dibenzofurans.
Substitution: Chlorine atoms can be substituted with other functional groups, altering the chemical properties of the compound
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,6,7,8,9-Octachlorodibenzofuran is primarily studied for its environmental and health impacts. It is a persistent organic pollutant that can bioaccumulate in animal tissues and biomagnify in food chains, leading to significant ecological and health concerns . Research focuses on understanding its toxicological effects, mechanisms of action, and potential methods for remediation and detoxification .
In chemistry, it serves as a model compound for studying the behavior of polychlorinated dibenzofurans and related substances. In biology and medicine, it is used to investigate its endocrine-disrupting properties and its effects on various biological systems .
Comparison with Similar Compounds
1,2,3,4,6,7,8,9-Octachlorodibenzofuran is part of a larger family of chlorinated dibenzofurans, which include compounds with varying numbers of chlorine atoms. Similar compounds include:
- 1,2,3,4,6,7,8-Heptachlorodibenzofuran
- 1,2,3,4,6,7,8,9-Decachlorodibenzofuran
- 1,2,3,4,7,8-Hexachlorodibenzofuran
Compared to these compounds, this compound is unique due to its high degree of chlorination, which contributes to its stability and persistence in the environment .
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIROFAGUQOFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052062 | |
Record name | Octachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39001-02-0 | |
Record name | Octachlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39001-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039001020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C00M3WUEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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